molecular formula C12H18O2 B8412705 5-(o-Hydroxyphenyl)-2-methyl-2-pentanol

5-(o-Hydroxyphenyl)-2-methyl-2-pentanol

Cat. No.: B8412705
M. Wt: 194.27 g/mol
InChI Key: IAGMOQUZWWAFMJ-UHFFFAOYSA-N
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Description

This compound is structurally characterized by:

  • Molecular formula: Likely $ C{12}H{16}O2 $ (inferred from analogs like 5-methoxy-2-methyl-2-pentanol, $ C7H{16}O2 $, in ).
  • Functional groups: A tertiary alcohol (2-methyl-2-pentanol backbone) and an aromatic o-hydroxyphenyl group.
  • Key applications: Primarily used as a synthetic intermediate. For example, it undergoes acid-catalyzed cyclization to form 1,1-dimethyl-5-methoxytetralin, a precursor for tetralone derivatives .

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-(4-hydroxy-4-methylpentyl)phenol

InChI

InChI=1S/C12H18O2/c1-12(2,14)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8,13-14H,5,7,9H2,1-2H3

InChI Key

IAGMOQUZWWAFMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC1=CC=CC=C1O)O

Origin of Product

United States

Comparison with Similar Compounds

5-Methoxy-2-methyl-2-pentanol (CAS 55724-04-4)

Structural differences :

  • The o-hydroxyphenyl group in the target compound is replaced by a methoxy group.
  • Molecular formula : $ C7H{16}O2 $ vs. $ C{12}H{16}O2 $ for the target compound.

Property comparison :

Property 5-(o-Hydroxyphenyl)-2-methyl-2-pentanol 5-Methoxy-2-methyl-2-pentanol
Polarity Higher (due to phenolic -OH) Moderate (methoxy group)
Hydrogen bonding Strong donor (phenolic -OH) Weak acceptor (methoxy -O-)
LogP (XLogP3) Estimated >1.5 (aromatic contribution) 0.7
Synthetic utility Cyclization to tetralins Limited evidence; likely used as solvent or intermediate

Key findings :

  • The phenolic -OH in the target compound enhances its reactivity in cyclization reactions compared to the methoxy analog, which lacks proton-donating capacity .

5-Amino-2-methyl-2-pentanol (CAS 108262-66-4)

Structural differences :

  • The o-hydroxyphenyl group is replaced by an amino (-NH$_2$) group.

Property comparison :

Property This compound 5-Amino-2-methyl-2-pentanol
Acidity/basicity Weakly acidic (phenolic -OH) Basic (amino group)
Applications Tetralin synthesis Potential pharmaceutical intermediate (no direct evidence)
Toxicity Likely higher (phenolic toxicity) Unknown, but amino groups may introduce neurotoxicity risks

Key findings :

  • The amino analog’s basicity makes it suitable for different synthetic pathways, such as nucleophilic substitutions, whereas the phenolic compound is more suited for electrophilic aromatic substitutions .

2-Methyl-2-pentanol (CAS 590-36-3)

Structural differences :

  • Lacks the o-hydroxyphenyl group entirely.

Property comparison :

Property This compound 2-Methyl-2-pentanol
Molecular weight ~208 g/mol (estimated) 102.18 g/mol
Boiling point Higher (due to aromatic group) 143°C
Applications Specialty synthesis Solvent, chromatography standard
Toxicity Potentially higher (phenolic group) Moderate (irritant, intoxicant)

Key findings :

  • The aromatic group in the target compound increases its molecular complexity and boiling point, making it less volatile than 2-methyl-2-pentanol .
  • 2-Methyl-2-pentanol is widely used in industrial applications (e.g., evaluating proton donor-acceptor interactions in sulfonate salts ), while the target compound has niche synthetic roles.

Research and Market Insights

  • Synthesis: The target compound is synthesized via cyclization of intermediates like 5-(o-anisyl)-2-methyl-2-pentanol, whereas simpler analogs (e.g., 2-methyl-2-pentanol) are produced via large-scale industrial methods .

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